![molecular formula C8H7N3O B12949911 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The reaction conditions often require careful temperature control and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and scalable reaction conditions. Safety and impurity control are critical aspects of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts by inhibiting viral RNA polymerase, thereby preventing the replication of the virus. The triazine ring system is crucial for its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the methyl and aldehyde substituents.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.
2-Methylpyrrolo[2,1-f][1,2,4]triazine-4-amine: A derivative with an amino group at the 4-position and a methyl group at the 2-position.
Uniqueness
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile building block in drug synthesis .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-6-9-4-7-2-3-8(5-12)11(7)10-6/h2-5H,1H3 |
InChI Key |
QSGMCSZSYHDEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2C=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


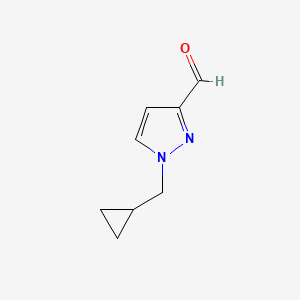

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
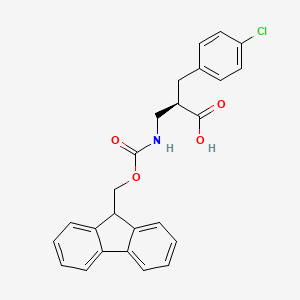
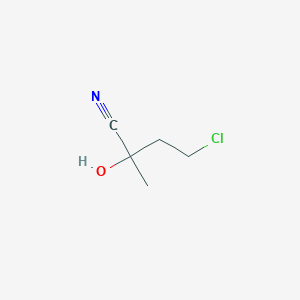
![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)

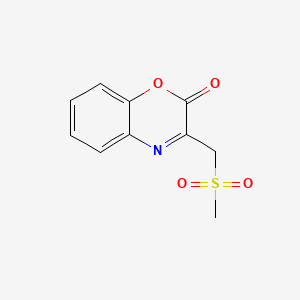
![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
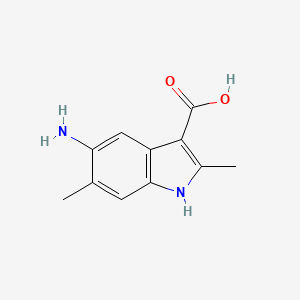
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
